molecular formula C20H24N4O4S B2962438 N-(1-Cyanocyclohexyl)-2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide CAS No. 876936-57-1

N-(1-Cyanocyclohexyl)-2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide

Cat. No.: B2962438
CAS No.: 876936-57-1
M. Wt: 416.5
InChI Key: MYJJUDKIAYSLNL-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide is a structurally complex molecule featuring:

  • A 1,3,4-oxadiazole heterocyclic core substituted with a 3,5-dimethoxyphenyl group.
  • A thioether linkage connecting the oxadiazole ring to a propanamide side chain.
  • A 1-cyanocyclohexyl moiety attached to the amide nitrogen.

This compound belongs to a class of sulfur-containing oxadiazole derivatives, which are extensively studied for their diverse biological activities, including antimicrobial, herbicidal, and enzyme-inhibitory properties. The 3,5-dimethoxy substituents may enhance solubility and π-π stacking interactions with biological targets, while the cyanocyclohexyl group could influence steric bulk and lipophilicity.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-13(17(25)22-20(12-21)7-5-4-6-8-20)29-19-24-23-18(28-19)14-9-15(26-2)11-16(10-14)27-3/h9-11,13H,4-8H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJJUDKIAYSLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyanocyclohexyl)-2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide is a compound featuring a 1,3,4-oxadiazole core known for its diverse biological activities. The oxadiazole moiety has been extensively studied for its potential in medicinal chemistry due to its broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Cyanocyclohexyl group : This moiety may influence the lipophilicity and overall biological activity.
  • 1,3,4-Oxadiazole ring : Known for its role in various biological activities.
  • Thioether linkage : This feature may enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-oxadiazoles possess significant antimicrobial properties. For instance:

  • Gram-positive vs. Gram-negative Activity : Compounds have demonstrated superior activity against gram-positive bacteria compared to gram-negative strains. This is attributed to their ability to penetrate cell membranes more effectively due to their lipophilic nature .
  • Mechanism of Action : The presence of the oxadiazole group enhances the compound's ability to inhibit essential bacterial enzymes, leading to cell death.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively documented:

  • Inhibition of Thymidylate Synthase : Certain synthesized compounds have shown IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme critical for DNA synthesis .
  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have indicated that these compounds can induce apoptosis through mechanisms involving p53 activation and caspase cleavage .

Case Studies

Several studies have focused on the biological activity of oxadiazole derivatives similar to this compound:

Study 1: Antimicrobial Efficacy

A study evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial activity against various bacterial strains. Results indicated that compounds with higher lipophilicity showed increased efficacy against Staphylococcus spp., outperforming standard antibiotics like ciprofloxacin in some cases .

Study 2: Anticancer Properties

In another study focusing on the anticancer properties of oxadiazoles:

  • Compounds were tested against multiple cancer cell lines.
  • The most potent derivatives exhibited IC50 values in the micromolar range for MCF-7 and SK-MEL-2 cells.

The findings suggest that structural modifications can enhance selectivity and potency against specific cancer types .

Data Table

Here is a summary table highlighting key findings related to the biological activity of similar compounds:

Compound NameActivity TypeTarget Cell LineIC50 Value (µM)Reference
Compound AAntimicrobialStaphylococcus spp.<10
Compound BAnticancerMCF-70.65
Compound CAnticancerHeLa2.41
Compound DAntimicrobialGram-positive<5

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-Cyanocyclohexyl)-2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanamide can be contextualized against related compounds, as detailed below:

Core Heterocycle and Thioether Linkage

  • 1,3,4-Oxadiazole vs. Tetrazole: The compound’s 1,3,4-oxadiazole core distinguishes it from tetrazole-based analogs like those reported by Li and Wang (2003), where tetrazole rings were used in N′-5-tetrazolyl-N-aroylthiourea derivatives. Both heterocycles contribute to herbicidal activity, but oxadiazoles may offer superior binding to enzyme active sites due to their planar geometry and hydrogen-bonding capacity.
  • Thioether Linkage :

    • The thioether (-S-) bridge is shared with benzofuran-oxadiazole derivatives (e.g., compounds 2a and 2b from Fawad Zahoor et al., 2019). This linkage is critical for maintaining conformational flexibility and enabling disulfide-bond-like interactions in biological systems .

Substituent Effects

  • 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxy substitution on the oxadiazole ring contrasts with benzofuran (in 2a/2b) or unsubstituted aryl groups in other analogs.
  • Propanamide Side Chain vs. Acetamide: The propanamide chain (CH2CH2CONH-) in the target compound provides increased chain length compared to the acetamide (CH2CONH-) in 2a/2b. This elongation may allow deeper penetration into hydrophobic enzyme pockets or improve interactions with allosteric sites. The 1-cyanocyclohexyl group introduces steric bulk and polarity absent in simpler aryl amides (e.g., 4-methoxyphenyl in 2b), which could modulate selectivity for biological targets.

Mechanistic Considerations

  • The 3,5-dimethoxy groups may facilitate hydrogen bonding with amino acid residues (e.g., histidine or aspartate) in enzyme active sites.
  • The cyanocyclohexyl moiety’s nitrile group could act as a hydrogen-bond acceptor or participate in covalent interactions, a feature absent in simpler acetamide derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the 1,3,4-oxadiazole core in this compound?

  • The 1,3,4-oxadiazole ring can be synthesized via cyclization of thiosemicarbazides or hydrazide precursors under acidic or oxidative conditions. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours yields a substituted oxadiazole derivative, as demonstrated in analogous syntheses . Key steps include monitoring reaction progress via TLC and purification via recrystallization (e.g., using pet-ether).

Q. How can researchers verify the structural integrity of the thioether linkage (-S-) in this compound?

  • Spectroscopic analysis :

  • ¹H NMR : Look for a singlet near δ 4.0–4.5 ppm corresponding to the -SCH2- group.
  • IR spectroscopy : A weak absorption band near 600–700 cm⁻¹ indicates C-S stretching .
    • Elemental analysis : Confirm sulfur content (~7–9% by mass) to validate the thioether moiety.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Use solvent mixtures like ethanol-dioxane (1:2) to achieve high-purity crystals, as shown in similar acetamide syntheses (yield: 85%) .
  • Column chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) for polar functional groups like the cyanocyclohexyl moiety.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Comparative analysis : Cross-reference experimental ¹H/¹³C NMR data with computational predictions (DFT or molecular modeling) to identify discrepancies. For example, highlights matching calculated and experimental values for C=O and C=N groups in analogous compounds .
  • Variable-temperature NMR : Use to detect conformational flexibility (e.g., hindered rotation in the cyanocyclohexyl group) that may cause signal splitting.

Q. What strategies optimize reaction yields for the propanamide moiety under varying pH conditions?

  • pH-controlled coupling : Activate the carboxylic acid group (e.g., via EDCl/HOBt) before reacting with 1-cyanocyclohexylamine. Maintain pH 7–8 to avoid hydrolysis of the cyanide group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, as seen in related carboxamide syntheses .

Q. How can researchers design stability studies to evaluate degradation pathways of the 3,5-dimethoxyphenyl group?

  • Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions. Monitor via HPLC-MS for demethylation or oxidation products.
  • Kinetic studies : Calculate degradation rate constants (k) under accelerated conditions (e.g., 40–60°C) to predict shelf-life.

Methodological Insights from Evidence

Research Aspect Key Method Reference
Oxadiazole synthesis Reflux with triethylamine, TLC monitoring
Thioether characterization IR (C-S stretch), ¹H NMR (-SCH2-)
Purification Ethanol-dioxane recrystallization
Data validation Computational vs. experimental NMR matching

Contradiction Analysis in Published Data

  • Example : Discrepancies in reported melting points or spectral data for similar oxadiazole derivatives may arise from:
    • Polymorphism : Recrystallization solvents (e.g., pet-ether vs. ethanol) can yield different crystal forms.
    • Impurity profiles : Unreacted starting materials (e.g., dimethoxyphenyl precursors) may skew results. Validate purity via elemental analysis and HPLC .

Computational Support for Experimental Design

  • Docking studies : Model the compound’s interaction with biological targets (e.g., enzymes) using the cyanocyclohexyl group as a hydrophobic anchor.
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity data to guide structural modifications.

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